Ácido t-Boc-N-amido-PEG3

Descripción general

Descripción

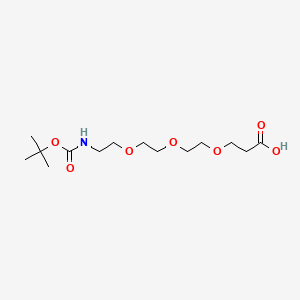

T-Boc-N-amido-PEG3-acid is a PEG derivative containing a terminal carboxylic acid and Boc-protected amino group . The hydrophilic PEG spacer increases solubility in aqueous media .

Synthesis Analysis

The terminal carboxylic acid of t-Boc-N-amido-PEG3-acid can be reacted with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond . The Boc group can be deprotected under mild acidic conditions to form the free amine .Molecular Structure Analysis

The molecular formula of t-Boc-N-amido-PEG3-acid is C14H27NO7 . The IUPAC name is 3-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]propanoic acid . The molecular weight is 321.37 g/mol .Chemical Reactions Analysis

The terminal carboxylic acid of t-Boc-N-amido-PEG3-acid can react with primary amine groups in the presence of activators (e.g. EDC, or HATU) to form a stable amide bond . The Boc group can be deprotected under mild acidic conditions to form the free amine .Physical and Chemical Properties Analysis

T-Boc-N-amido-PEG3-acid has a molecular weight of 321.37 g/mol . It has 2 hydrogen bond donor counts and 7 hydrogen bond acceptor counts . The compound has a rotatable bond count of 14 . The exact mass and monoisotopic mass are 321.17875220 g/mol .Aplicaciones Científicas De Investigación

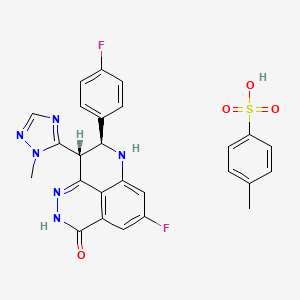

Agente de PEGilación

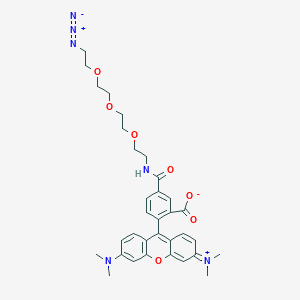

El ácido t-Boc-N-amido-PEG3 es un enlace PEG con un grupo amino y un amino protegido con Boc {svg_1}. El espaciador PEG hidrofílico aumenta la solubilidad en medios acuosos {svg_2}. Esto lo convierte en un excelente agente de PEGilación, que es un proceso que une polietilenglicol (PEG) a moléculas y macroestructuras, como un fármaco o una proteína terapéutica, para mejorar su solubilidad y estabilidad.

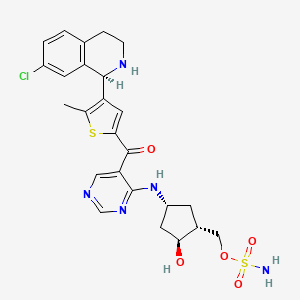

Bioconjugación

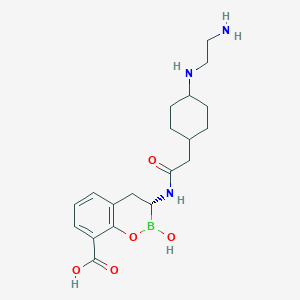

El grupo amino del ácido t-Boc-N-amido-PEG3 es reactivo con ácidos carboxílicos, ésteres de NHS activados, carbonilos (cetona, aldehído), etc. {svg_3}. Esto lo hace útil para la bioconjugación, una estrategia química para formar un enlace covalente estable entre dos moléculas, al menos una de las cuales es una biomolécula.

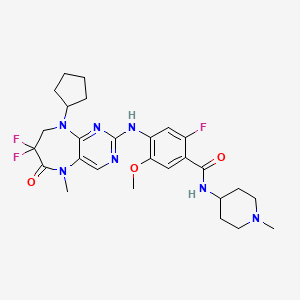

Síntesis de moléculas pequeñas

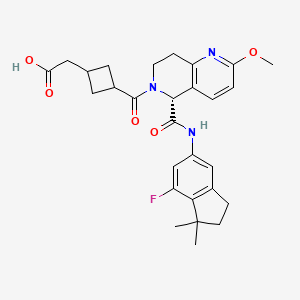

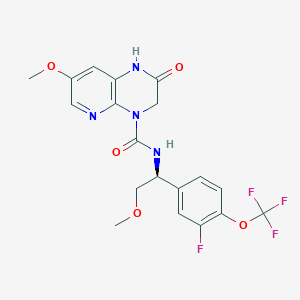

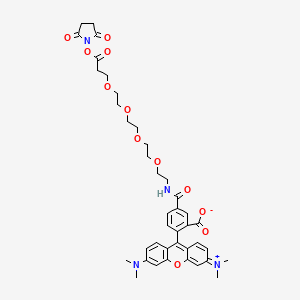

El ácido t-Boc-N-amido-PEG3 se puede utilizar como un bloque de construcción para la síntesis de moléculas pequeñas {svg_4}. Esto es particularmente útil en química medicinal donde estas moléculas pequeñas se pueden utilizar como fármacos o candidatos a fármacos.

4. Conjugados de moléculas pequeñas y/o biomoléculas El ácido t-Boc-N-amido-PEG3 también se puede utilizar para crear conjugados de moléculas pequeñas y/o biomoléculas {svg_5}. Esto es particularmente útil en la administración de fármacos donde estos conjugados se pueden utilizar para administrar fármacos a células o tejidos específicos del cuerpo.

Compuestos de herramienta para la biología química

El ácido t-Boc-N-amido-PEG3 se puede utilizar para crear compuestos de herramienta para la biología química {svg_6}. Estos compuestos de herramienta se pueden utilizar para explorar o manipular sistemas biológicos.

Conjugados anticuerpo-fármaco

El ácido t-Boc-N-amido-PEG3 se puede incorporar sintéticamente en conjugados anticuerpo-fármaco {svg_7}. Estos son una clase de terapéuticos que aprovechan la especificidad de los anticuerpos monoclonales para administrar fármacos citotóxicos a células específicas.

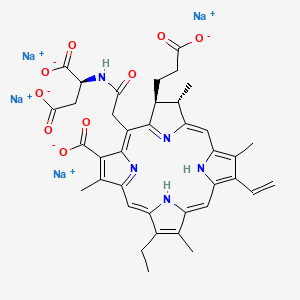

Químeras de direccionamiento a proteólisis (PROTAC)

El ácido t-Boc-N-amido-PEG3 se puede incorporar sintéticamente en las quimeras de direccionamiento a proteólisis (PROTAC) {svg_8}. Los PROTAC son una clase de fármacos que funcionan reclutando una ligasa de ubiquitina E3 para etiquetar una proteína específica para su degradación.

Síntesis de péptidos

El ácido t-Boc-N-amido-PEG3 es útil para la síntesis de péptidos {svg_9}. El espaciador PEG permite la introducción de un espaciador largo e hidrofílico en cualquier extremo de una cadena peptídica o en una cadena lateral de aminoácidos {svg_10}.

Mecanismo De Acción

Target of Action

t-Boc-N-amido-PEG3-acid is a PEG derivative containing a terminal carboxylic acid and Boc-protected amino group . The primary targets of this compound are primary amine groups . These primary amine groups are prevalent in biological systems, playing crucial roles in various biochemical processes.

Mode of Action

The terminal carboxylic acid of t-Boc-N-amido-PEG3-acid can react with primary amine groups in the presence of activators such as EDC or DCC to form a stable amide bond . The Boc group can be deprotected under mild acidic conditions to form the free amine . This interaction with its targets results in the formation of stable amide bonds, which can be used for various purposes, such as drug delivery .

Pharmacokinetics

The pharmacokinetics of t-Boc-N-amido-PEG3-acid are influenced by its PEG spacer. The hydrophilic PEG spacer increases solubility in aqueous media , which can enhance its absorption and distribution within the body.

Result of Action

The molecular and cellular effects of t-Boc-N-amido-PEG3-acid’s action are primarily due to the formation of stable amide bonds with primary amine groups. This can result in the modification of target molecules, potentially altering their structure and function. In the context of drug delivery, this can enable the targeted delivery of therapeutic agents .

Action Environment

The action, efficacy, and stability of t-Boc-N-amido-PEG3-acid can be influenced by various environmental factors. For instance, the presence of primary amine groups is necessary for its action . Additionally, the presence of mild acidic conditions is required for the deprotection of the Boc group . Furthermore, the hydrophilic PEG spacer can enhance its solubility in aqueous environments , which can influence its distribution and efficacy in biological systems.

Análisis Bioquímico

Biochemical Properties

t-Boc-N-amido-PEG3-acid plays a significant role in biochemical reactions. The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond . The Boc group can be deprotected under mild acidic conditions to form the free amine .

Cellular Effects

It is known that PEG linkers like t-Boc-N-amido-PEG3-acid can influence cell function by enhancing the pharmacokinetic properties and in vivo stability of conjugates .

Molecular Mechanism

The molecular mechanism of action of t-Boc-N-amido-PEG3-acid involves its interaction with primary amine groups to form a stable amide bond . This reaction is facilitated by the presence of activators such as EDC or HATU .

Propiedades

IUPAC Name |

3-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H27NO7/c1-14(2,3)22-13(18)15-5-7-20-9-11-21-10-8-19-6-4-12(16)17/h4-11H2,1-3H3,(H,15,18)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFAQEUVPPBOTTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCOCCOCCOCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H27NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1347750-75-7 | |

| Record name | t-Boc-N-amido-PEG3-acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(6-aminohexylcarbamoyl)-2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate](/img/structure/B611137.png)

![3-[(4aS,12aR)-2-methyl-1,3,4,5,12,12a-hexahydropyrido[3,4-b]acridin-4a-yl]phenol;dihydrobromide](/img/structure/B611148.png)